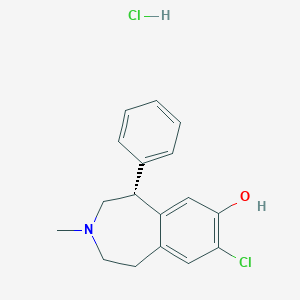

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride

Übersicht

Beschreibung

SCH 23390 Hydrochlorid: ist ein hochpotenter und selektiver Antagonist von Dopamin-D1-ähnlichen Rezeptoren, der speziell auf die D1- und D5-Rezeptorsubtypen abzielt. Es wirkt auch als Agonist an menschlichen 5-HT2C-Rezeptoren und hemmt G-Protein-gekoppelte nach innen gerichtete Kaliumkanäle . Diese Verbindung wird aufgrund ihrer Spezifität und Wirksamkeit in der wissenschaftlichen Forschung häufig eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von SCH 23390 Hydrochlorid erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen Vorläufern. Zu den wichtigsten Schritten gehören die Bildung des Benzazepin-Ringsystems, die Chlorierung und die anschließende Umwandlung in das Hydrochloridsalz. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von SCH 23390 Hydrochlorid erfolgt nach ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren ist auf Effizienz, Kosteneffektivität und Umweltaspekte optimiert. Fortgeschrittene Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Produktion zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SCH 23390 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzazepine ring system, chlorination, and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of SCH 23390 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SCH 23390 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was zu verschiedenen Analogen führt.

Substitution: Substitutionsreaktionen, insbesondere am aromatischen Ring, können eine Vielzahl substituierter Derivate liefern

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen verwenden häufig Reagenzien wie Chlor, Brom und Salpetersäure.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Benzazepinderivate, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: SCH 23390 Hydrochlorid wird als Referenzverbindung in Studien verwendet, die sich mit Dopaminrezeptor-Antagonisten befassen. Es hilft, die Struktur-Aktivitäts-Beziehungen ähnlicher Verbindungen zu verstehen .

Biologie: In der biologischen Forschung wird SCH 23390 Hydrochlorid eingesetzt, um die Rolle von Dopamin-D1-ähnlichen Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. Es wird in Experimenten mit Tiermodellen verwendet, um die Auswirkungen der Modulation von Dopaminrezeptoren zu untersuchen .

Medizin: SCH 23390 Hydrochlorid hat potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen wie Parkinson-Krankheit und Schizophrenie. Es wird auch in präklinischen Studien verwendet, um die Wirksamkeit neuer Medikamente zu bewerten, die auf Dopaminrezeptoren abzielen .

Industrie: In der pharmazeutischen Industrie dient SCH 23390 Hydrochlorid als Werkzeugverbindung für die Wirkstoffforschung und -entwicklung. Es unterstützt das Screening neuer chemischer Einheiten auf ihre Aktivität an Dopaminrezeptoren .

Wirkmechanismus

SCH 23390 Hydrochlorid übt seine Wirkungen aus, indem es selektiv an Dopamin-D1-ähnliche Rezeptoren bindet und so die Wirkung von Dopamin blockiert. Diese Hemmung führt zu einer Abnahme der dopaminergen Signalwege. Zusätzlich wirkt SCH 23390 Hydrochlorid als Agonist an menschlichen 5-HT2C-Rezeptoren und hemmt G-Protein-gekoppelte nach innen gerichtete Kaliumkanäle, was zu seinem Gesamtpharmakologieprofil beiträgt .

Wissenschaftliche Forschungsanwendungen

The compound (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol; hydrochloride is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, synthesizing methods, and relevant case studies.

Molecular Formula

- C : 18

- H : 20

- Cl : 1

- N : 1

- O : 1

Molecular Weight

- 301.8 g/mol

IUPAC Name

- (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine

Stereochemistry

The compound exhibits specific stereochemical properties that influence its biological interactions.

Medicinal Chemistry

The primary application of (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is in the development of therapeutic agents. It is studied for its potential effects on neurological disorders due to its ability to interact with neurotransmitter receptors.

Case Study: Neuropharmacology

Research has indicated that benzazepine derivatives can modulate dopaminergic and serotonergic systems, making them candidates for treating conditions like schizophrenia and depression. For instance, studies have shown that specific modifications to the benzazepine core can enhance affinity for dopamine receptors, leading to improved therapeutic profiles.

Chemical Synthesis

As a building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.

Synthetic Routes

The synthesis typically involves:

- Cyclization of precursors to form the benzazepine core.

- Introduction of substituents via chlorination and methoxylation reactions.

These steps are crucial for generating derivatives with enhanced biological activity or altered pharmacokinetic properties.

Biological Studies

Beyond medicinal applications, (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is investigated for its interactions with biological macromolecules. This includes studying its binding affinities and mechanisms of action on various receptors.

Wirkmechanismus

SCH 23390 hydrochloride exerts its effects by selectively binding to dopamine D1-like receptors, thereby blocking the action of dopamine. This inhibition leads to a decrease in dopamine-mediated signaling pathways. Additionally, SCH 23390 hydrochloride acts as an agonist at human 5-HT2C receptors and inhibits G protein-coupled inwardly rectifying potassium channels, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

SKF 38393: Ein weiterer Dopamin-D1-Rezeptoragonist mit ähnlichen Bindungseigenschaften.

SCH 39166: Ein selektiver Dopamin-D1-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

SKF 81297: Ein potenter Dopamin-D1-Rezeptoragonist, der in ähnlichen Forschungsanwendungen verwendet wird

Einzigartigkeit: SCH 23390 Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz für Dopamin-D1-ähnliche Rezeptoren einzigartig. Seine zusätzliche Aktivität als 5-HT2C-Rezeptoragonist und GIRK-Kanalhemmer unterscheidet es zusätzlich von anderen Verbindungen .

Biologische Aktivität

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol; hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the benzazepine class and has garnered interest for its biological activities, particularly in the context of neurological disorders and cancer treatment.

The molecular formula of the compound is with a molecular weight of approximately 287.784 g/mol. The structure features a benzazepine core which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClNO |

| Molecular Weight | 287.784 g/mol |

| IUPAC Name | (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

| Chiral Configuration | (5R) |

The biological activity of (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, influencing downstream signaling pathways that are critical in various physiological processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antitumor Activity

Studies have shown that derivatives of benzazepines possess antitumor properties. For example, compounds structurally related to (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, this benzazepine derivative may provide neuroprotective benefits. Research suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems .

3. Antidepressant Properties

Some studies indicate that benzazepine derivatives can exhibit antidepressant-like effects in animal models. This is attributed to their ability to influence serotonin and norepinephrine pathways .

Case Studies

Several case studies have investigated the biological activity of related compounds:

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzazepine derivatives highlighted the antitumor activity of related structures against human leukemia cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, a related compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential therapeutic applications for neurodegenerative disorders .

Research Findings

Recent research has focused on synthesizing analogs of (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol to enhance its biological activity. Modifications at various positions on the benzazepine ring have been explored to optimize efficacy against specific targets.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCAEWMSOPMASE-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074484 | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125941-87-9 | |

| Record name | SCH-23390 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-23390 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SCH-23390 hydrochloride and how does this affect neuronal activity?

A1: SCH-23390 hydrochloride acts as a selective antagonist at dopamine D1-family receptors, primarily targeting the D1 and D5 subtypes [, , , , ]. By blocking these receptors, it inhibits the downstream effects of dopamine binding, primarily the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP levels [, ]. This inhibition can lead to a decrease in neuronal excitability and neurotransmission in pathways associated with dopamine signaling.

Q2: Research often mentions the use of SCH-23390 hydrochloride in conjunction with other pharmacological agents. Can you provide an example from the research and explain its significance?

A2: One study investigated the impact of combining SCH-23390 hydrochloride with liguzinediol, a compound with potential positive inotropic effects []. Researchers found that pre-treatment with SCH-23390 hydrochloride slightly diminished the positive inotropic effect of liguzinediol on isolated rat hearts compared to liguzinediol alone []. This suggests that dopamine D1 receptors might play a modulatory role in the cardiac effects of liguzinediol, although this pathway is not the primary mechanism of action.

Q3: What behavioral effects have been observed in animal models following SCH-23390 hydrochloride administration, particularly in relation to dopamine dysregulation?

A3: In mice with reduced dopamine transporter levels, which exhibit mania-like behaviors like hyperactivity and risk-taking, SCH-23390 hydrochloride administration attenuated these behaviors []. Specifically, it reduced premature responding, hypermotivation, and flattened the preference for risky choices []. This suggests a potential role for dopamine D1-family receptor antagonism in managing certain behavioral symptoms associated with dopamine dysregulation.

Q4: How does acute stress influence the effects of substances like morphine and how does SCH-23390 hydrochloride factor into this interaction?

A4: Research indicates that acute restraint stress can enhance the rewarding properties of morphine in animal models []. Interestingly, pre-treatment with SCH-23390 hydrochloride prior to the stress exposure prevented this enhancement of morphine's rewarding effects []. This suggests that dopamine D1 receptor activation is necessary for the stress-induced sensitization to morphine's rewarding properties.

Q5: Considering the impact of SCH-23390 hydrochloride on dopaminergic pathways, what potential therapeutic applications are researchers exploring?

A5: Given its ability to modulate dopamine signaling, SCH-23390 hydrochloride is being investigated for its potential in treating conditions associated with dopamine dysregulation. This includes exploring its effects on:

- Mania-like behaviors: As mentioned earlier, SCH-23390 hydrochloride attenuated hyperactivity, risk-taking, and increased motivation in a mouse model of mania [].

- Cardiac hypertrophy: Research suggests a potential link between upregulated renal D1 receptors and cardiac hypertrophy following aortic constriction in rats []. SCH-23390 hydrochloride administration led to a reversal of hypertrophic parameters, suggesting a possible therapeutic avenue for this condition [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.